molecular formula C12H18N2 B13636600 3-Methyl-5-(piperidin-3-ylmethyl)pyridine

3-Methyl-5-(piperidin-3-ylmethyl)pyridine

Cat. No.: B13636600
M. Wt: 190.28 g/mol
InChI Key: OHERXQMJIQOWPQ-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperidin-3-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a piperidin-3-ylmethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidin-3-ylmethyl)pyridine typically involves the formation of the pyridine ring followed by the introduction of the piperidin-3-ylmethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylpyridine with piperidine derivatives can be catalyzed by transition metals or other catalysts to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Continuous flow reactions and the use of efficient catalysts are often employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidin-3-ylmethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding amines .

Scientific Research Applications

3-Methyl-5-(piperidin-3-ylmethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(piperidin-3-ylmethyl)pyridine is unique due to the presence of both a pyridine ring and a piperidin-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-methyl-5-(piperidin-3-ylmethyl)pyridine

InChI

InChI=1S/C12H18N2/c1-10-5-12(9-14-7-10)6-11-3-2-4-13-8-11/h5,7,9,11,13H,2-4,6,8H2,1H3

InChI Key

OHERXQMJIQOWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CC2CCCNC2

Origin of Product

United States

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